molecular formula C11H13F3N2O4S B2378738 N-morpholino-4-(trifluoromethoxy)benzenesulfonamide CAS No. 866151-75-9

N-morpholino-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2378738
CAS No.: 866151-75-9
M. Wt: 326.29
InChI Key: DHNRLHWVMFCOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-morpholino-4-(trifluoromethoxy)benzenesulfonamide is a chemical compound with the molecular formula C11H13F3N2O4S and a molecular weight of 326.29 g/mol . This compound is known for its unique structure, which includes a morpholine ring, a trifluoromethoxy group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

N-morpholino-4-(trifluoromethoxy)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Future Directions

The future directions for “N-morpholino-4-(trifluoromethoxy)benzenesulfonamide” could involve further exploration of its potential interactions with carbonic anhydrase IX and its potential applications in cancer research . Further studies could also explore its physical and chemical properties, safety and hazards, and potential uses in various fields.

Preparation Methods

The synthesis of N-morpholino-4-(trifluoromethoxy)benzenesulfonamide typically involves the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with morpholine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-morpholino-4-(trifluoromethoxy)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Mechanism of Action

The mechanism of action of N-morpholino-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target proteins and influence various cellular pathways .

Comparison with Similar Compounds

N-morpholino-4-(trifluoromethoxy)benzenesulfonamide can be compared with other sulfonamide derivatives, such as:

The uniqueness of this compound lies in its combination of the morpholine ring and the trifluoromethoxy group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-morpholin-4-yl-4-(trifluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O4S/c12-11(13,14)20-9-1-3-10(4-2-9)21(17,18)15-16-5-7-19-8-6-16/h1-4,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNRLHWVMFCOHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.